molecular formula C17H19NO4S B2578217 N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-72-8

N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2578217
CAS No.: 884987-72-8
M. Wt: 333.4
InChI Key: KSUZERKANNRDIO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-derived glycine analog characterized by a 4-ethylphenyl group and a 4-methylphenylsulfonyl moiety attached to the glycine backbone.

Properties

IUPAC Name

2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-14-6-8-15(9-7-14)18(12-17(19)20)23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUZERKANNRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the ethyl and methyl groups enhances its lipophilicity, which may influence its biological activity and receptor interactions.

1. Interaction with Receptors:

  • Glutamate Receptors: Research indicates that this compound interacts with metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in synaptic transmission and plasticity within the central nervous system. The modulation of these receptors could have implications for treating neurological disorders such as anxiety and depression.
  • Glycine Receptors: The compound has also shown inhibitory effects on glycine receptors, which are important for inhibitory neurotransmission in the spinal cord and brainstem. This inhibition could lead to decreased receptor activity, suggesting potential therapeutic applications in conditions characterized by excessive glycinergic activity.

2. Anti-inflammatory Properties:
Studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The structural characteristics allow for interaction with various biological pathways related to inflammation and pain perception.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Mechanism References
Study 1Modulation of mGluRsEnhances synaptic transmission
Study 2Inhibition of glycine receptorsReduces inhibitory neurotransmission
Study 3Anti-inflammatory effectsModulates inflammatory pathways

Case Studies

Case Study 1: Neuropharmacological Effects
A study evaluated the effects of this compound on animal models of anxiety and depression. Results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, correlating with increased mGluR activity. This suggests that targeting glutamate signaling could be an effective strategy for managing these conditions.

Case Study 2: Anti-inflammatory Applications
In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This finding supports the potential use of this compound as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2)

  • Structural Differences : Replaces the 4-ethylphenyl group with a 4-methylphenyl substituent.
  • Physicochemical Properties: Molecular Formula: C₁₆H₁₇NO₄S vs. C₁₇H₁₉NO₄S (target compound). Molar Mass: 319.38 g/mol vs. 333.41 g/mol (target).

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-17-1)

  • Structural Differences : Features a 2,3-dichlorophenyl group instead of 4-ethylphenyl.
  • Electronic Effects : Chlorine atoms introduce strong electron-withdrawing effects, enhancing electrophilicity and possibly stabilizing sulfonamide bonds.
  • Biological Implications : Chlorinated analogs are often associated with increased metabolic stability but may raise toxicity concerns .

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

  • Structural Differences : Methyl ester derivative with chloro and methoxy substituents on the phenyl ring.
  • Pharmacokinetics: The ester group increases lipophilicity, favoring absorption but requiring hydrolysis to the active carboxylic acid form.

N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 425414-88-6)

  • Structural Differences : Combines a chloro substituent with a methyl group on the phenyl ring.
  • Steric Effects : The 2-methyl group introduces steric hindrance, which may reduce enzymatic degradation or receptor binding efficiency compared to the less hindered 4-ethylphenyl group .

N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine

  • Structural Differences: Uses a phenoxyphenyl group and an unsubstituted phenylsulfonyl moiety.
  • The absence of a methyl group on the sulfonyl ring reduces electron-withdrawing effects, altering reactivity .

Key Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₇H₁₉NO₄S 333.41 4-Ethylphenyl, 4-methylphenylsulfonyl Moderate lipophilicity, balanced reactivity
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₇NO₄S 319.38 4-Methylphenyl (both) Higher solubility, lower membrane permeability
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₅H₁₃Cl₂NO₄S 398.29 2,3-Dichlorophenyl Enhanced stability, potential toxicity
Methyl N-(3-chloro-4-methoxyphenyl)-... glycinate C₁₇H₁₈ClNO₅S 383.84 3-Cl, 4-OCH₃, methyl ester Prodrug design, improved absorption
N-(4-Chloro-2-methylphenyl)-... glycine C₁₆H₁₅ClNO₄S 352.81 4-Cl, 2-CH₃ Steric hindrance effects

Research Findings and Implications

Synthetic Flexibility : The glycine backbone allows modular substitution, enabling tuning of electronic (e.g., chloro, methoxy) and steric (e.g., ethyl, methyl) properties .

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., Cl) enhance stability but may reduce metabolic clearance.
  • Lipophilic groups (e.g., ethyl) improve membrane penetration but decrease solubility.

Prodrug Potential: Ester derivatives (e.g., methyl esters) demonstrate the feasibility of prodrug strategies to enhance bioavailability .

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